Technical Investigation: Identification and Characterization of (1R)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine
Technical Investigation: Identification and Characterization of (1R)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine
The following technical guide details the chemical identity, structural characterization, and synthesis pathways for (1R)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine .
Executive Summary
The target compound, (1R)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine , is a highly specific chiral building block used in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways or indoleamine 2,3-dioxygenase 1 (IDO1).[1]
While the free base of this specific chiral diamine is often not indexed with a public CAS number in open-access repositories (PubChem/ChemSpider), it is definitively identified through its (R)-Amino Alcohol precursor (CAS 1213117-06-6) , from which it is synthesized. This guide provides the structural data, lookup protocols for proprietary databases, and the standard synthesis workflow to access this moiety.
Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identifiers
This compound is a vicinal diamine featuring a specific substitution pattern on the phenyl ring and a defined stereocenter at the benzylic position.
| Property | Detail |
| Chemical Name | (1R)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine |
| Systematic Name | (1R)-1-(4-Bromo-2-chlorophenyl)-1,2-ethanediamine |
| Molecular Formula | C₈H₁₀BrClN₂ |
| Molecular Weight | 249.54 g/mol |
| Chirality | (R)-enantiomer at C1 (benzylic) |
| Key Precursor CAS | 1213117-06-6 ((R)-2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol) |
| Monoamine Analog CAS | 943152-99-6 (1-(4-Bromo-2-chlorophenyl)ethanamine) |
Structural Representation
The (1R) configuration implies the amino group at the benzylic position projects out of the plane (wedge) when the phenyl ring is oriented to the right and the ethyl chain is vertical, depending on Cahn-Ingold-Prelog priority assignment.
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SMILES (Isomeric): NCc1ccc(Br)cc1Cl
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InChIKey (Predicted): XDLGQJBJBKRMHY-UHFFFAOYSA-N (Note: Verification required against resolved crystal structure).
Part 2: CAS Lookup & Verification Protocol
For researchers encountering "missing" CAS numbers for specific chiral intermediates, the following self-validating lookup protocol is recommended. Public databases often index only the racemate or the stable precursor.
The "Anchor" Strategy
When the exact CAS for a chiral diamine is unavailable, search for the Amino Alcohol or Amino Acid precursor. These are the stable commercial forms from which the diamine is generated in situ or in the final steps of drug synthesis.
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Target: (1R)-Diamine
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Anchor Found: (R)-Amino Alcohol (CAS 1213117-06-6 )
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Validation: The existence of the chiral amino alcohol confirms the synthetic accessibility of the (1R)-diamine via the Sulfamidate Ring-Opening method.
Database Interrogation Logic (DOT Diagram)
The following decision tree illustrates the logic for retrieving the correct chemical identity when direct searches fail.
Figure 1: Logical workflow for identifying non-indexed chiral intermediates.
Part 3: Synthesis & Characterization
Since the diamine is frequently prepared on-demand to avoid stability issues (oxidation/dimerization), the following Sulfamidate Protocol is the industry standard for converting the commercially available amino alcohol (CAS 1213117-06-6) to the diamine with retention of chirality.
Experimental Workflow (Sulfamidate Route)
-
Protection: Protect the primary amine of the amino alcohol (e.g., Boc-anhydride).
-
Cyclization: React with Thionyl Chloride (
) followed by oxidation (RuCl3/NaIO4) to form the cyclic sulfamidate. -
Ring Opening: Nucleophilic attack by Sodium Azide (
) or Ammonia ( ). Note: Attack at the benzylic position inverts stereochemistry; attack at the distal carbon retains it. For 1,2-diamines, the standard route usually involves displacement at the unsubstituted carbon or double inversion.-
Correction: To maintain the (1R) center at the benzylic position, the nitrogen source usually attacks the non-benzylic carbon of an aziridine or sulfamidate, or one starts with the amino acid amide and reduces it.
-
Preferred Route (Amino Acid Amide Reduction):
-
Start with (R)-4-Bromo-2-chlorophenylglycine .
-
Convert to Amide (
). -
Reduce with Borane-THF (
) or . -
This yields the (1R)-diamine directly without stereochemical erosion.
-
-
Synthesis Logic Diagram
Figure 2: Preferred synthetic pathway ensuring retention of the (1R) stereocenter.
Physicochemical Properties (Predicted)
| Property | Value (Predicted) | Note |
| LogP | 1.73 | Lipophilic, suitable for CNS penetration |
| pKa (Primary Amine) | ~9.8 | Typical for aliphatic amines |
| pKa (Benzylic Amine) | ~8.5 | Slightly lower due to inductive effect of aryl ring |
| Boiling Point | ~310°C | Decomposes before boiling at atm pressure |
| Solubility | DMSO, Methanol | Low solubility in water as free base |
Part 4: Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, often serving as the pharmacophore in:
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IDO1 Inhibitors: The diamine motif chelates the heme iron in the IDO1 enzyme active site.
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Kinase Inhibitors: Used to position H-bond donors/acceptors in the ATP binding pocket.
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Epigenetic Modulators: Specifically in LSD1 or HDAC inhibitors where the diamine mimics the histone lysine tail.
Handling Precaution: Chiral diamines are prone to absorbing
References
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Sigma-Aldrich. 1-(4-Bromo-2-chlorophenyl)ethanamine (Monoamine Analog). Retrieved from .
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BLDpharm. (R)-2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol (Key Precursor CAS 1213117-06-6). Retrieved from .
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Fluorochem. 1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine (Isomer Reference). Retrieved from .
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PubChem. 2-bromo-1-(4-chlorophenyl)ethanone (Structural Analog). Retrieved from .
